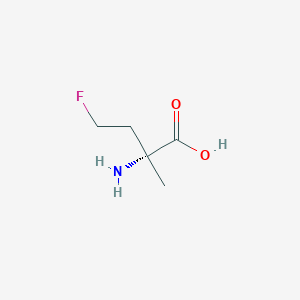
4-Fluoro-D-isovaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-D-isovaline is a non-proteinogenic amino acid with the chemical formula C5H10FNO2 It is a derivative of isovaline, where a fluorine atom replaces one of the hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of isovaline using reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) under controlled conditions . The reaction is carried out in a suitable solvent, often under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Fluoro-D-isovaline may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-D-isovaline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Fluoro-D-isovaline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-D-isovaline involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical processes . The exact pathways and targets are still under investigation, but its structural similarity to other amino acids suggests it may interact with similar biological systems .
Comparaison Avec Des Composés Similaires
Isovaline: A non-fluorinated analog with similar structural properties.
Glycine: An inhibitory neurotransmitter with structural similarities to isovaline.
γ-Aminobutyric acid (GABA): Another inhibitory neurotransmitter with structural similarities.
Uniqueness: 4-Fluoro-D-isovaline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and bioavailability compared to its non-fluorinated analogs .
Propriétés
Numéro CAS |
321198-93-0 |
|---|---|
Formule moléculaire |
C5H10FNO2 |
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
(2R)-2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Clé InChI |
NJGXDLBWRBRMJD-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@](CCF)(C(=O)O)N |
SMILES canonique |
CC(CCF)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




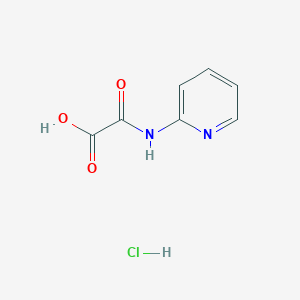
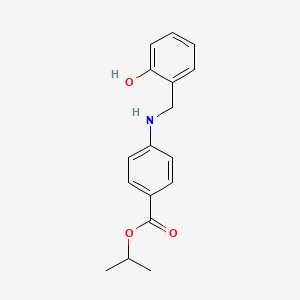


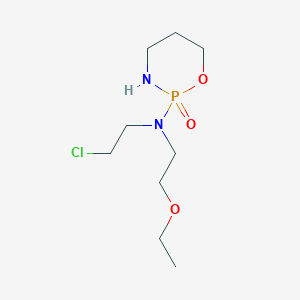

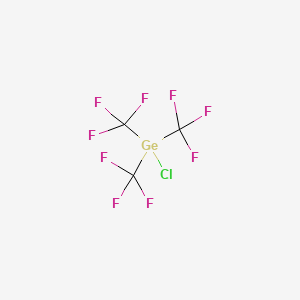
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
